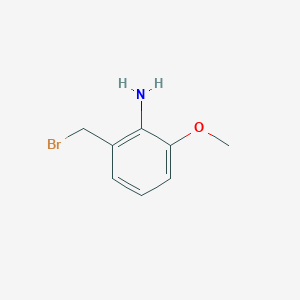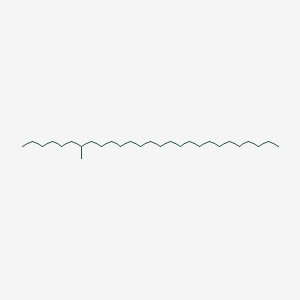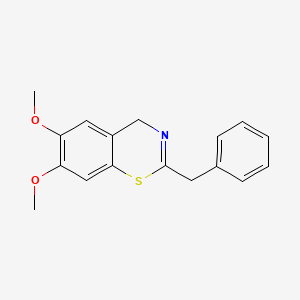
2-(Bromomethyl)-6-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-methoxyaniline: is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a methoxy group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. One common method is as follows:
Starting Material: 6-methoxyaniline.
Bromination: The 6-methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-6-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-methoxyaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-6-methoxyaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
2-(Bromomethyl)-6-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(Bromomethyl)-6-methoxyaniline is unique due to the specific positioning of the bromomethyl and methoxy groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
63697-77-8 |
|---|---|
Molekularformel |
C8H10BrNO |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
UXXMAHAADQIQRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)



![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)




![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)




